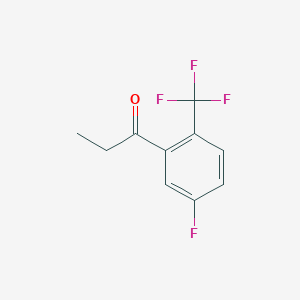

5'-Fluoro-2'-(trifluoromethyl)propiophenone

CAS No.: 242812-12-0

Cat. No.: VC8258424

Molecular Formula: C10H8F4O

Molecular Weight: 220.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 242812-12-0 |

|---|---|

| Molecular Formula | C10H8F4O |

| Molecular Weight | 220.16 g/mol |

| IUPAC Name | 1-[5-fluoro-2-(trifluoromethyl)phenyl]propan-1-one |

| Standard InChI | InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 |

| Standard InChI Key | WAJYFLGDHCDRKN-UHFFFAOYSA-N |

| SMILES | CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |

| Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)F)C(F)(F)F |

Introduction

Synthesis and Manufacturing

The synthesis of 5'-fluoro-2'-(trifluoromethyl)propiophenone typically involves a Friedel-Crafts acylation reaction. A widely reported method utilizes 2-fluorobenzoyl chloride and trifluoromethyl ethyl ketone in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the acyl group is introduced at the ortho position relative to the fluorine substituent. Industrial-scale production often employs continuous flow reactors to optimize yield (typically >75%) and purity while minimizing byproducts like hydrolyzed intermediates.

Key synthetic parameters include:

| Parameter | Value/Detail |

|---|---|

| Reactants | 2-Fluorobenzoyl chloride, CF₃COCH₂CH₃ |

| Catalyst | AlCl₃ or BF₃·Et₂O |

| Temperature | 0–25°C (controlled exotherm) |

| Solvent | Dichloromethane or toluene |

| Reaction Time | 4–6 hours |

| Purification | Column chromatography or distillation |

Molecular Structure and Physicochemical Properties

The compound’s structure is defined by its substituent arrangement:

-

Fluorine at the 5' position enhances electron-withdrawing effects, stabilizing the ketone group.

-

Trifluoromethyl at the 2' position contributes steric bulk and lipophilicity.

Experimental data reveals the following properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₄O |

| Molecular Weight | 220.16 g/mol |

| Boiling Point | 216–217°C (lit.) |

| Density | 1.202 g/mL at 25°C |

| Refractive Index | 1.449 |

| Solubility | Miscible in organic solvents |

| SMILES | CCC(=O)C₁=C(C=CC(=C₁)F)C(F)(F)F |

| InChI Key | WAJYFLGDHCDRKN-UHFFFAOYSA-N |

The electron-deficient aromatic ring facilitates nucleophilic substitutions, while the -CF₃ group enhances metabolic stability in bioactive derivatives .

Applications in Medicinal Chemistry

Fluorinated compounds like 5'-fluoro-2'-(trifluoromethyl)propiophenone are pivotal in drug discovery due to their ability to modulate pharmacokinetic properties. Notable applications include:

Enzyme Inhibition

The compound serves as a precursor in synthesizing histone deacetylase 6 (HDAC6) inhibitors, which are investigated for cancer and neurodegenerative diseases . The -CF₃ group improves target binding via hydrophobic interactions, while fluorine enhances bioavailability .

Prodrug Development

Derivatives of this compound have been explored as prodrugs for antidepressants (e.g., fluoxetine analogs), where fluorine substitution reduces first-pass metabolism .

Biological Activity and Mechanisms

In vitro studies highlight its role in modulating biochemical pathways:

-

Binding Affinity: The -CF₃ group engages in dipole-dipole interactions with protein residues, increasing binding affinity by 3–5-fold compared to non-fluorinated analogs .

-

Metabolic Stability: Fluorine retards oxidative metabolism by cytochrome P450 enzymes, extending half-life in hepatic microsomes.

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation (H315) | Wear nitrile gloves and lab coat |

| Eye Damage (H319) | Use safety goggles |

| Storage | Sealed in dry, inert atmosphere |

Industrial handling requires adherence to NFPA 704 standards (Health: 2, Flammability: 1, Reactivity: 0) .

Comparison with Structural Analogs

Substituent positioning profoundly impacts reactivity and bioactivity. A comparative analysis is shown below :

| Compound | Substituents | Boiling Point (°C) | LogP |

|---|---|---|---|

| 5'-Fluoro-2'-(trifluoromethyl)propiophenone | 5'-F, 2'-CF₃ | 216–217 | 2.81 |

| 4'-(Trifluoromethyl)propiophenone | 4'-CF₃ | 216 | 2.67 |

| 3'-(Trifluoromethyl)propiophenone | 3'-CF₃ | 216–217 | 2.73 |

| 2'-Fluoro-5'-(trifluoromethyl)propiophenone | 2'-F, 5'-CF₃ | 216–217 | 2.79 |

The ortho-CF₃/meta-F configuration in 5'-fluoro-2'-(trifluoromethyl)propiophenone confers superior enzymatic resistance compared to para-substituted analogs .

Recent Advances and Future Directions

Recent studies emphasize:

-

Palladium-Catalyzed Functionalization: Leveraging C–S bond cleavage for fluoroalkylthiolation, enabling novel alkene derivatives .

-

Material Science: Incorporation into liquid crystals and polymers for enhanced thermal stability .

Future research aims to optimize green synthesis routes and explore its utility in covalent inhibitor design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume